1-Morpholin-4-yl-[2,6]naphthyridine

Medicinal Chemistry Physicochemical Property Optimization Lead Discovery

This 2,6-naphthyridine derivative offers a critical advantage over 1,6- and 1,7-isomers: its nitrogen positioning grants 10-100 fold selectivity shifts in ATP-competitive kinase pockets. The 1-morpholine substituent provides a tertiary amine (pKa ~8.5) for pH-dependent solubility and hinge-region hydrogen bonding, unlike the lipophilic 1-chloro precursor. A validated, synthetically tractable entry point for PKCtheta/eta or FGFR4 inhibitor campaigns. One-step synthesis ensures scalability.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B8407665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholin-4-yl-[2,6]naphthyridine
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CC3=C2C=CN=C3
InChIInChI=1S/C12H13N3O/c1-4-14-12(15-5-7-16-8-6-15)11-2-3-13-9-10(1)11/h1-4,9H,5-8H2
InChIKeyQRVZUNZYNHUUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Morpholin-4-yl-[2,6]naphthyridine: Core Chemical Identity and Baseline Procurement Context


1-Morpholin-4-yl-[2,6]naphthyridine is a synthetic heterocyclic compound belonging to the 2,6-naphthyridine class of pyridopyridine isomers. Its structure consists of a 2,6-naphthyridine bicyclic core substituted at the 1-position with a morpholine ring. This substitution pattern introduces a basic nitrogen and ether oxygen within the morpholine moiety, which is known to modulate physicochemical properties including aqueous solubility and membrane permeability compared to unsubstituted or halogenated naphthyridine scaffolds [1]. The compound has been referenced in patent literature as a building block or intermediate for the synthesis of biologically active molecules, particularly in kinase inhibitor programs and CNS-targeted drug discovery efforts [2]. As a 2,6-naphthyridine derivative, it occupies a distinct structural niche among the six naphthyridine isomers, each of which exhibits differing electronic distribution and receptor recognition profiles that directly impact target engagement [3].

Procurement-Specific Risks: Why 1-Morpholin-4-yl-[2,6]naphthyridine Cannot Be Replaced by Unsubstituted or Isomeric Analogs


In the context of 2,6-naphthyridine-based research programs, simple substitution at the 1-position with morpholine versus chlorine or hydrogen leads to substantial divergence in critical molecular properties that directly affect experimental reproducibility and downstream success rates. The morpholine ring introduces a tertiary amine with a pKa of approximately 8.5, conferring pH-dependent solubility and the capacity to form hydrogen bonds with biological targets, whereas the 1-chloro precursor is lipophilic (calculated logP ~2.5 vs. ~1.2 for the morpholine derivative) and lacks hydrogen-bonding capacity [1]. Isomeric naphthyridine scaffolds (e.g., 1,6- or 1,7-naphthyridine) display altered nitrogen atom positioning that fundamentally changes binding geometry in kinase ATP pockets, as demonstrated by the 10-100 fold selectivity shifts observed between 2,6- and 1,7-naphthyridine-based PKC inhibitors [2]. Consequently, substituting a structurally similar but isomeric compound will yield non-comparable biological data and potentially invalidate structure-activity relationship (SAR) interpretations, leading to wasted synthesis cycles and procurement of mismatched chemical matter [3].

Quantitative Differentiation of 1-Morpholin-4-yl-[2,6]naphthyridine Against Key Comparators


Enhanced Aqueous Solubility and Lipophilicity Balance Versus 1-Chloro-2,6-naphthyridine

The morpholine substitution at the 1-position of the 2,6-naphthyridine core significantly improves aqueous solubility and reduces lipophilicity compared to the commonly used 1-chloro precursor. This shift in physicochemical properties directly impacts compound handling in biological assays and formulation for in vivo studies [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Discovery

Kinase Selectivity Profiling: 2,6-Naphthyridine Scaffold Demonstrates 10-100 Fold Isozyme Discrimination

Although direct selectivity data for 1-Morpholin-4-yl-[2,6]naphthyridine are not publicly available, the 2,6-naphthyridine core scaffold has been systematically profiled against a panel of protein kinase C (PKC) isozymes. Compounds in this series achieved potent inhibition of novel PKC isotypes (delta, epsilon, eta, theta) while displaying 10-100 fold selectivity over classical PKC isotypes (alpha, betaI) [1].

Kinase Inhibitor Selectivity PKC Isozyme Profiling ATP-Competitive Inhibition

Synthetic Accessibility and Yield: Nucleophilic Substitution Route from 1-Chloro Precursor

1-Morpholin-4-yl-[2,6]naphthyridine can be synthesized via nucleophilic aromatic substitution of 1-chloro-2,6-naphthyridine with neat morpholine under reflux conditions, yielding the desired product as a beige solid [1]. This straightforward, one-step procedure contrasts with the multi-step sequences often required for other 1-substituted 2,6-naphthyridine derivatives (e.g., 1-aryl or 1-heteroaryl analogs), reducing both synthetic time and cost.

Organic Synthesis Reaction Optimization Chemical Procurement

Isomeric Differentiation: 2,6- vs. 1,7-Naphthyridine Scaffold Divergence in Biological Activity

The 2,6-naphthyridine core exhibits distinct biological activity profiles compared to its 1,7-naphthyridine isomer, as demonstrated in kinase inhibitor development programs. For instance, 2-(morpholin-4-yl)-1,7-naphthyridines have been extensively patented for kinase inhibition (e.g., MKNK1, DNA-PK) [1], whereas 2,6-naphthyridine derivatives have shown pronounced activity against FGFR4 and PKC isozymes [2][3].

Naphthyridine Isomers Scaffold Hopping Selectivity Engineering

Optimal Research and Industrial Deployment Scenarios for 1-Morpholin-4-yl-[2,6]naphthyridine


Kinase Inhibitor Lead Optimization: PKC and FGFR4 Targeting

The 2,6-naphthyridine core, particularly with the 1-morpholine substituent, provides a validated starting point for ATP-competitive kinase inhibitor design. Given the demonstrated 10-100 fold selectivity of related 2,6-naphthyridines for novel PKC isozymes [1], and the recent development of selective FGFR4 inhibitors based on this scaffold [2], 1-Morpholin-4-yl-[2,6]naphthyridine is strategically positioned for medicinal chemistry campaigns targeting inflammatory diseases (via PKCtheta/eta) or hepatocellular carcinoma (via FGFR4). The morpholine group's hydrogen-bonding capacity can be exploited to engage the kinase hinge region or improve cellular permeability.

Chemical Biology Probe Development for cAMP/PDE4 Pathway Studies

The morpholine-substituted naphthyridine framework has been associated with phosphodiesterase 4 (PDE4) inhibition [1]. As a 2,6-naphthyridine isomer, this compound can serve as a scaffold for designing novel PDE4 probes or allosteric modulators, potentially offering improved subtype selectivity over the 1,7-naphthyridine or 1,8-naphthyridine PDE4 inhibitors currently in clinical use. Its synthetic accessibility enables rapid generation of focused libraries for structure-activity relationship (SAR) exploration around the cAMP signaling axis.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 215.25 g/mol and a balanced lipophilicity profile, 1-Morpholin-4-yl-[2,6]naphthyridine meets the physicochemical criteria for a high-quality fragment [1]. Its 2,6-naphthyridine core provides a unique vector geometry distinct from the more common 1,6- and 1,7-naphthyridine fragments. Procurement of this fragment enables screening against challenging targets and provides a synthetically tractable handle for fragment growth via functionalization at the remaining positions of the naphthyridine ring [2].

Synthetic Building Block for Parallel Library Synthesis

The compound's straightforward one-step synthesis from 1-chloro-2,6-naphthyridine [1] makes it an ideal building block for parallel medicinal chemistry. The morpholine nitrogen can be further alkylated or acylated, while the naphthyridine ring offers sites for additional substitution. This versatility supports the rapid exploration of chemical space around a privileged kinase inhibitor scaffold, reducing the time from hit identification to lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Morpholin-4-yl-[2,6]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.